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Compound of Interest

Compound Name: 2-Methoxypyridine

Cat. No.: B7774394

For Researchers, Scientists, and Drug Development Professionals

The 2-methoxypyridine scaffold is a versatile pharmacophore that has been incorporated into
a variety of biologically active molecules. Analogs of 2-methoxypyridine have demonstrated
potent activities across different therapeutic areas, including oncology and neurodegenerative
diseases. This guide provides a comparative analysis of the structure-activity relationships
(SAR) of three distinct classes of 2-methoxypyridine analogs, supported by experimental
data, to inform future drug discovery and development efforts.

Anticancer Activity of 4-Aryl-6-(2,5-
dichlorothiophen-3-yl)-2-methoxypyridine-3-
carbonitriles

A series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile
analogs have been synthesized and evaluated for their cytotoxic effects against various human
cancer cell lines. The core structure features a 2-methoxypyridine ring with a 3-carbonitrile
group, a 2,5-dichlorothiophen-3-yl moiety at position 6, and diverse aryl substituents at position
4. The nature and substitution pattern of the aryl ring at the 4-position have been found to be
critical for the observed cytotoxic activity.

Data Presentation
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The in vitro cytotoxic activity of these analogs was assessed using the MTT assay against
three human cancer cell lines: colorectal carcinoma (HCT-116), breast cancer (MCF-7), and
liver cancer (HepG2). The half-maximal inhibitory concentration (IC50) values are summarized
in the table below.

4-Aryl IC50 (UM) vs. IC50 (UM) vs. IC50 (UM) vs.
Compound ID .
Substituent HCT-116 MCF-7 HepG2
ba Phenyl >50 >50 >50
5c 4-Chlorophenyl 85+0.7 102+1.1 125+1.3
5d 4-Bromophenyl 42 +0.3 58+0.5 6.1+£0.6
5g 3-Nitrophenyl 3.1+£0.2 45+04 52+05
5h 4-Nitrophenyl 25+£0.2 3.9+£0.3 48+0.4
3-Bromo-4-
5i 1.8+0.1 29+0.2 35+0.3
methoxyphenyl

Structure-Activity Relationship Summary:

e Unsubstituted Phenyl Ring (5a): Lack of activity, indicating the necessity of substituents on
the aryl ring for cytotoxicity.

e Halogen Substitution (5c¢, 5d): Introduction of a halogen at the para-position of the phenyl
ring significantly enhances cytotoxic activity. The bromo-substituted analog (5d) is more
potent than the chloro-substituted analog (5c).

 Nitro Substitution (5g, 5h): The presence of a nitro group, a strong electron-withdrawing
group, leads to potent cytotoxic activity. The para-nitro analog (5h) is slightly more active
than the meta-nitro analog (59).

o Combined Substitution (5i): The combination of a bromo and a methoxy group on the phenyl
ring (3-bromo-4-methoxyphenyl) resulted in the most potent analog in this series, suggesting
a synergistic effect of these substituents.
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PIBK/ImTOR Dual Inhibition by Sulfonamide
Methoxypyridine Derivatives

A series of sulfonamide methoxypyridine derivatives have been designed and synthesized as
dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin
(mTOR), two key kinases in a signaling pathway frequently dysregulated in cancer.[1]

Data Presentation

The inhibitory activities of these compounds against PI3Ka and mTOR, as well as their anti-
proliferative effects on the HCT-116 cancer cell line, are presented below.

. HCT-116
Aromatic PI3Ka IC50 mTOR IC50 . .
Compound ID Proliferation
Skeleton (nM) (nM)
IC50 (nM)
Benzo[2]
lla [3]thiopheno[3,2- 150 >1000 >10000
d]pyrimidine
Pyridine[2,3-
17a o 85 850 8500
d]pyrimidine
22¢ Quinoline 0.22 23 20

Structure-Activity Relationship Summary:

e The nature of the aromatic skeleton fused to the pyrimidine ring plays a crucial role in the
inhibitory potency.

e The quinoline-based analog 22c demonstrated significantly higher potency against both
PI3Ka and mTOR compared to the benzo[2][3]thiopheno[3,2-d]pyrimidine (11a) and
pyridine[2,3-d]pyrimidine (17a) analogs.[1]

e The potent enzymatic inhibition of 22c translated into strong anti-proliferative activity in the
HCT-116 cancer cell line.[1]
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Gamma-Secretase Modulation by Methoxypyridine
Derivatives for Alzheimer's Disease

Methoxypyridine-containing tetracyclic compounds have been developed as gamma-secretase
modulators (GSMs) for the potential treatment of Alzheimer's disease.[4] These compounds
aim to allosterically modulate the activity of y-secretase to reduce the production of the toxic
amyloid-beta 42 (ApB42) peptide in favor of shorter, less amyloidogenic Af species.[4]

Data Presentation

The efficacy of these compounds was evaluated by measuring the reduction of AB42 levels in a
cell-based assay.

Compound ID B-Ring Moiety AB42 Reduction IC50 (nM)
Parent Compound Fluorophenyl 150

32d Methoxypyridyl 65

22e Methoxypyrazinyl 50

Structure-Activity Relationship Summary:

e The introduction of a methoxypyridine motif in the "B-ring" of the tetracyclic scaffold (32d) led
to a more than two-fold improvement in AB42 reduction potency compared to the parent
fluorophenyl analog.[4]

o Replacing the methoxypyridine with a methoxypyrazine (22e) further enhanced the activity.

[4]

e This suggests that the incorporation of nitrogen-containing heterocycles with a methoxy
group in this region of the molecule is beneficial for gamma-secretase modulation.[4]

Experimental Protocols
Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-
methoxypyridine-3-carbonitriles[5]
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A mixture of the appropriate chalcone (1 mmol) and malononitrile (1 mmol) in methanol (20 mL)
was treated with sodium methoxide (1.2 mmol). The reaction mixture was refluxed for 6-8
hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room
temperature and poured into ice-cold water. The precipitated solid was filtered, washed with
water, and recrystallized from an appropriate solvent to afford the desired 2-methoxypyridine
analogs.

In Vitro Cytotoxicity MTT Assay[6][7]

o Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 103 cells/well
and incubated for 24 hours.

o Compound Treatment: The cells were then treated with various concentrations of the test
compounds and incubated for another 48 hours.

o MTT Addition: After the incubation period, 20 puL of MTT solution (5 mg/mL in PBS) was
added to each well, and the plates were incubated for an additional 4 hours.

e Formazan Solubilization: The medium was removed, and 150 pL of DMSO was added to
each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance was measured at 570 nm using a microplate
reader. The IC50 values were calculated from the dose-response curves.

PI3Ka and mTOR Kinase Inhibition Assay|[8]

The inhibitory activities of the compounds against PI3Ka and mTOR were determined using a
luminescence-based kinase assay. The assay measures the amount of ATP remaining in the
solution following a kinase reaction. A decrease in luminescence indicates higher kinase
activity (more ATP consumed). The compounds were incubated with the respective kinase,
substrate, and ATP. After the reaction, a luciferase-based reagent was added to measure the
remaining ATP. The IC50 values were determined from the dose-inhibition curves.

Cell-Based ApB42 Reduction Assay[9]

e Cell Culture: Human neuroblastoma cells (SH-SY5Y) stably overexpressing human amyloid
precursor protein (APP) were plated in 96-well plates.
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o Compound Treatment: The cells were treated with various concentrations of the test
compounds for 24 hours.

o Supernatant Collection: After treatment, the cell culture supernatant was collected.

o AB42 Quantification: The concentration of secreted AB42 in the supernatant was quantified
using a specific sandwich enzyme-linked immunosorbent assay (ELISA) kit. The IC50 values
for AB42 reduction were calculated from the dose-response curves.
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Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by 2-Methoxypyridine Analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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